
Benzimidazolylpropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazolylpropionic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole itself is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to an imidazole ring. This structure is known for its significant pharmacological properties, making it a crucial scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazolylpropionic acid typically involves the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg reaction, which involves the reaction of ortho-phenylenediamine with carboxylic acids under acidic conditions . Another method is the Weidenhagen reaction, which involves the condensation of ortho-phenylenediamine with aldehydes or ketones .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal triflates (e.g., Sc(OTf)3, Yb(OTf)3) and oxidizing agents (e.g., H2O2-HCl, FeBr3) are commonly used . These methods ensure high purity and scalability, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: Benzimidazolylpropionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the substituent being introduced.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzimidazole-2-carboxylic acid, while reduction can produce benzimidazolylpropionic alcohol .
科学的研究の応用
Benzimidazolylpropionic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of benzimidazolylpropionic acid involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to the minor groove of DNA, interfering with DNA replication and transcription . This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, making it effective against various pathogens and cancer cells .
類似化合物との比較
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Uniqueness: Benzimidazolylpropionic acid stands out due to its unique combination of a benzimidazole ring and a propionic acid side chain. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6(10(13)14)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,11,12)(H,13,14) |
InChIキー |
ODWFHOJKRNDFFL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC=C2N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


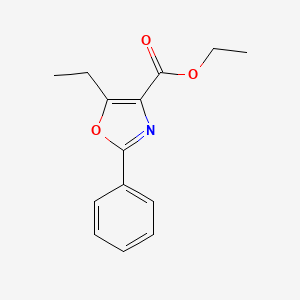

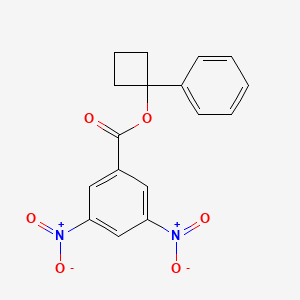
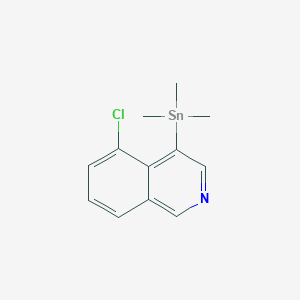
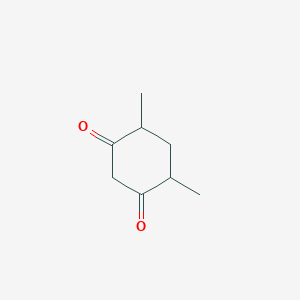
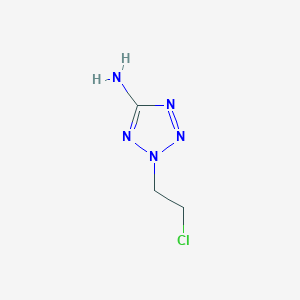
![Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13986871.png)
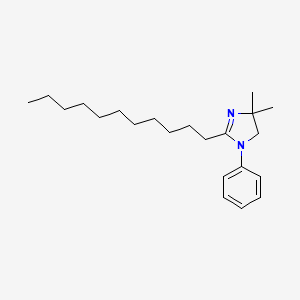
![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)
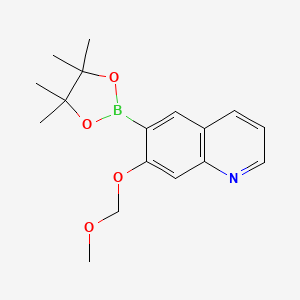
![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)



